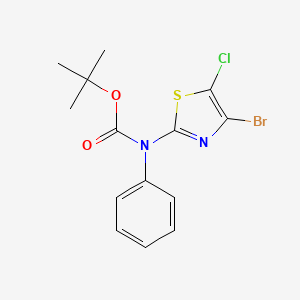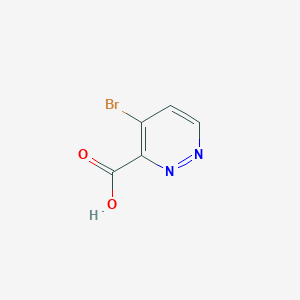![molecular formula C8H5N3O B15241713 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with various electrophiles. One common method is the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the hydroxyl and carbonitrile groups, leading to different chemical properties and biological activities.
2-Methylimidazo[1,2-a]pyridine-3-carboxylate: Contains a carboxylate group instead of a carbonitrile group, affecting its reactivity and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant anti-tuberculosis activity, highlighting the importance of specific functional groups in determining biological activity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and drug development
Propiedades
Fórmula molecular |
C8H5N3O |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-hydroxyimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,12H |
Clave InChI |
HDCGMVCULPPLII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
![2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241634.png)



![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)





